4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid
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Overview
Description
4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid is a compound known for its potential therapeutic applications. It is a Factor B inhibitor, specifically designed to treat a diverse array of complement-mediated diseases . The compound’s structure includes an indole moiety, a piperidine ring, and a benzoic acid group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid involves multiple steps, starting with the preparation of the indole derivative, followed by the formation of the piperidine ring, and finally the attachment of the benzoic acid group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve high-throughput screening (HTS) and optimization efforts using X-ray co-crystal structures. These methods help in identifying and refining the synthesis process to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives and analogs of the original compound, each with potentially different biological activities and properties .
Scientific Research Applications
4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid has several scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in modulating biological pathways and interactions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects by inhibiting Factor B, a key component of the alternative pathway of the complement system. This inhibition prevents the formation of C3 and C5 convertase, thereby reducing the activation of the complement cascade. The molecular targets and pathways involved include the serine protease Factor B and its associated complexes .
Comparison with Similar Compounds
Similar Compounds
4-[(2S,4S)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid: A stereoisomer with similar properties but different stereochemistry.
Other Factor B inhibitors: Compounds with similar mechanisms of action but different chemical structures.
Uniqueness
4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid is unique due to its specific stereochemistry and the presence of the indole moiety, which contributes to its high selectivity and potency as a Factor B inhibitor .
Properties
Molecular Formula |
C25H30N2O4 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-[(2R,4R)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid |
InChI |
InChI=1S/C25H30N2O4/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3/h5-9,11,13,19,22,26H,4,10,12,14-15H2,1-3H3,(H,28,29)/t19-,22-/m1/s1 |
InChI Key |
RENRQMCACQEWFC-DENIHFKCSA-N |
Isomeric SMILES |
CCO[C@@H]1CCN([C@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC |
Canonical SMILES |
CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC |
Origin of Product |
United States |
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